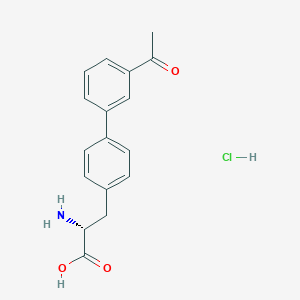

(R)-3-(3'-Acetylbiphenyl-4-yl)-2-aminopropanoic acid hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

®-3-(3’-Acetylbiphenyl-4-yl)-2-aminopropanoic acid hydrochloride is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. Its unique structure, featuring a biphenyl moiety and an amino acid derivative, makes it an interesting subject for research and development.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(3’-Acetylbiphenyl-4-yl)-2-aminopropanoic acid hydrochloride typically involves several steps, starting from commercially available starting materials. The key steps include:

Formation of the Biphenyl Moiety: This can be achieved through a Suzuki coupling reaction between a boronic acid derivative and a halogenated benzene compound.

Introduction of the Acetyl Group: The acetyl group can be introduced via Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst such as aluminum chloride.

Amino Acid Derivative Formation: The amino acid derivative can be synthesized through a Strecker synthesis, involving the reaction of an aldehyde with ammonium chloride and potassium cyanide, followed by hydrolysis.

Chiral Resolution: The chiral center can be introduced through asymmetric synthesis or chiral resolution techniques using chiral catalysts or resolving agents.

Industrial Production Methods

Industrial production of ®-3-(3’-Acetylbiphenyl-4-yl)-2-aminopropanoic acid hydrochloride may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the acetyl group, leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction of the acetyl group can yield alcohol derivatives.

Substitution: The biphenyl moiety can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitrating agents (nitric acid), sulfonating agents (sulfuric acid), and halogenating agents (bromine or chlorine).

Major Products

Oxidation: Carboxylic acids, aldehydes, or ketones.

Reduction: Alcohols or amines.

Substitution: Various substituted biphenyl derivatives depending on the electrophile used.

Applications De Recherche Scientifique

Medicinal Chemistry

(R)-3-(3'-Acetylbiphenyl-4-yl)-2-aminopropanoic acid hydrochloride has been investigated for its potential therapeutic properties, including:

- Anti-inflammatory Effects : Studies indicate that compounds with similar structures can inhibit inflammatory pathways, suggesting potential applications in treating inflammatory diseases.

- Analgesic Properties : The compound may interact with pain pathways, providing insights into new analgesic drugs.

- Anticancer Activity : Preliminary research suggests that the compound could inhibit cancer cell proliferation through specific molecular interactions.

Organic Synthesis

The compound serves as a versatile building block in organic synthesis:

- Synthesis of Complex Molecules : It can be utilized to create various derivatives and analogs, facilitating the development of new pharmaceuticals.

- Chiral Resolution Techniques : Its chiral nature allows for studies in asymmetric synthesis, which is crucial for producing enantiomerically pure compounds.

Material Science

The unique structural properties of this compound enable its use in developing advanced materials:

- Liquid Crystals : The biphenyl moiety can impart liquid crystalline properties, making it suitable for applications in display technologies.

- Polymer Development : Its incorporation into polymer matrices can enhance mechanical and thermal properties.

Case Studies and Research Findings

-

Anti-inflammatory Activity :

- A study demonstrated that similar compounds inhibited cyclooxygenase enzymes, leading to reduced prostaglandin synthesis and inflammation markers in vitro.

-

Anticancer Properties :

- Research on derivatives showed promising results in inhibiting tumor growth in xenograft models, suggesting potential pathways for drug development targeting specific cancers.

-

Material Science Innovations :

- Investigations into polymer blends incorporating this compound revealed enhanced thermal stability and mechanical strength, indicating its utility in high-performance materials.

Mécanisme D'action

The mechanism of action of ®-3-(3’-Acetylbiphenyl-4-yl)-2-aminopropanoic acid hydrochloride depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The biphenyl moiety can facilitate hydrophobic interactions, while the amino acid derivative can participate in hydrogen bonding and electrostatic interactions.

Comparaison Avec Des Composés Similaires

Similar Compounds

(S)-3-(3’-Acetylbiphenyl-4-yl)-2-aminopropanoic acid hydrochloride: The enantiomer of the compound, which may exhibit different biological activities and properties.

3-(4’-Acetylbiphenyl-4-yl)-2-aminopropanoic acid hydrochloride: A regioisomer with the acetyl group in a different position on the biphenyl moiety.

3-(3’-Methoxybiphenyl-4-yl)-2-aminopropanoic acid hydrochloride: A derivative with a methoxy group instead of an acetyl group.

Uniqueness

®-3-(3’-Acetylbiphenyl-4-yl)-2-aminopropanoic acid hydrochloride is unique due to its specific chiral configuration and the presence of both the biphenyl and amino acid moieties. This combination imparts distinct physicochemical properties and potential biological activities, making it a valuable compound for research and development.

Activité Biologique

(R)-3-(3'-Acetylbiphenyl-4-yl)-2-aminopropanoic acid hydrochloride is a chiral compound with significant potential in medicinal chemistry, organic synthesis, and material science. Its unique structure, characterized by a biphenyl moiety and an amino acid derivative, makes it an interesting subject for research. This article reviews the biological activities associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C₁₈H₁₈ClNO₃

- Molecular Weight : 333.82 g/mol

- CAS Number : 1284163-33-2

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The biphenyl moiety enhances hydrophobic interactions, while the amino acid derivative facilitates hydrogen bonding and electrostatic interactions. This dual capability allows the compound to modulate the activity of enzymes, receptors, and ion channels effectively.

1. Anticancer Properties

Recent studies have explored the anticancer potential of various derivatives of amino acids similar to (R)-3-(3'-Acetylbiphenyl-4-yl)-2-aminopropanoic acid. For instance, a study evaluated the cytotoxic effects of related compounds on A549 non-small cell lung cancer cells, revealing that certain derivatives could reduce cell viability significantly (by up to 50%) while exhibiting lower toxicity towards non-cancerous cells .

| Compound | IC50 (µM) | Effect on A549 Cells | Toxicity on Vero Cells |

|---|---|---|---|

| Compound 20 | 15 | 50% reduction | Low |

| Compound 22 | 20 | Moderate reduction | Moderate |

| Control (Doxorubicin) | 5 | High reduction | High |

2. Antioxidant Activity

The antioxidant properties of this compound have also been investigated. In assays measuring DPPH radical scavenging activity, compounds with similar structures demonstrated robust antioxidant capabilities, indicating potential for developing novel antioxidant agents .

3. Anti-inflammatory Effects

The compound has been explored for its anti-inflammatory properties as well. In vitro studies suggest that it may inhibit pro-inflammatory cytokines and modulate signaling pathways associated with inflammation, making it a candidate for further exploration in inflammatory disease models.

Case Study 1: Anticancer Screening

A comprehensive screening of several derivatives of amino acids related to (R)-3-(3'-Acetylbiphenyl-4-yl)-2-aminopropanoic acid was conducted using A549 cell lines. The results indicated that compounds with specific structural modifications exhibited enhanced anticancer activity compared to standard chemotherapeutics like doxorubicin .

Case Study 2: Antioxidant Evaluation

In another study focusing on antioxidant activities, several derivatives were tested using DPPH and FRAP assays. The results showed that specific structural features significantly influenced their antioxidant capacity, suggesting that (R)-3-(3'-Acetylbiphenyl-4-yl)-2-aminopropanoic acid could be optimized for improved efficacy in oxidative stress-related conditions .

Propriétés

IUPAC Name |

(2R)-3-[4-(3-acetylphenyl)phenyl]-2-aminopropanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO3.ClH/c1-11(19)14-3-2-4-15(10-14)13-7-5-12(6-8-13)9-16(18)17(20)21;/h2-8,10,16H,9,18H2,1H3,(H,20,21);1H/t16-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTRQTIFZXPXAAO-PKLMIRHRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)CC(C(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)C[C@H](C(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.